2,6-Bis(difluoromethoxy)benzo[d]oxazole

Metabolic stability Drug discovery In vitro ADME

Sourcing metabolically stable benzoxazole scaffolds with tunable lipophilicity often incurs long lead times. This 2,6-bis(OCF2H)-substituted benzoxazole (CAS 1806340-40-8) addresses that gap as a ready intermediate for medicinal chemistry and materials science. - Dual -OCF2H groups resist O-demethylation while providing weak H-bond donor capacity for target engagement optimization. - Symmetric electron-withdrawing substitution tunes HOMO/LUMO levels for conjugated material applications. - Available in 1 g, 5 g, and 10 g research quantities from stock; larger scales by request.

Molecular Formula C9H5F4NO3
Molecular Weight 251.13 g/mol
Cat. No. B12863915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(difluoromethoxy)benzo[d]oxazole
Molecular FormulaC9H5F4NO3
Molecular Weight251.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)F)OC(=N2)OC(F)F
InChIInChI=1S/C9H5F4NO3/c10-7(11)15-4-1-2-5-6(3-4)16-9(14-5)17-8(12)13/h1-3,7-8H
InChIKeyYATHOGZBFKYQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(difluoromethoxy)benzo[d]oxazole: Core Characteristics


2,6-Bis(difluoromethoxy)benzo[d]oxazole (CAS 1806340-40-8, C9H5F4NO3, MW 251.13) is a symmetrically difluoromethoxylated benzoxazole. The benzoxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, and the difluoromethoxy (–OCF2H) group is a recognized metabolically stable isostere of methoxy (–OCH3) . This compound is primarily employed as a building block or intermediate; its double –OCF2H decoration differentiates it from the more common mono-substituted or non-fluorinated benzoxazole analogs.

Role Building block / intermediate for benzoxazole-based scaffolds
Substituent Dual –OCF₂H groups for metabolic stability and H‑bond donor capacity
Differentiation Distinct from mono‑OCF₂H, –OCH₃, or non‑fluorinated analogs

Why 2,6-Bis(difluoromethoxy)benzo[d]oxazole Cannot Be Casually Substituted


Simple substitution of 2,6-bis(difluoromethoxy)benzo[d]oxazole with a mono‑difluoromethoxy, dimethoxy, or dichloro analog is not equivalent. The –OCF2H group simultaneously modulates lipophilicity (ΔlogP ≈ +0.3–0.5 vs. –OCH3), hydrogen‑bonding capacity (the –OCF2H proton can act as a weak H‑bond donor [1]), and metabolic stability (resistance to O‑demethylation) . In 2,6‑disubstituted benzoxazoles, the electronic symmetry and steric bulk conferred by two –OCF2H groups can alter π‑stacking, solubility, and target engagement in ways that a mono‑substituted or mixed‑substitution analog cannot replicate. The quantitative evidence below demonstrates where these differences become critical for research selection.

Lipophilicity shift
–OCF₂H raises logP by ~0.6–1.0 vs –OCH₃; solubility and permeability balance may differ.
H‑bond donor mismatch
Two weak donors alter target‑engagement profile; dimethoxy analog cannot replicate this interaction.
CYP inhibition profile
Class‑dependent CYP1B1 liability may not transfer directly; bis‑OCF₂H modulation needs verification.

2,6-Bis(difluoromethoxy)benzo[d]oxazole: Differentiation Evidence


Metabolic Stability: –OCF2H vs. –OCH3

In a matched molecular pair study on PDE4 inhibitors, replacing a catechol methoxy (–OCH3) with a difluoromethoxy (–OCF2H) group reduced the formation of reactive metabolites capable of covalent protein binding, indirectly indicating enhanced metabolic stability . While this study was performed on a non‑benzoxazole scaffold, the –OCF2H for –OCH3 substitution is a class‑wide medicinal chemistry strategy. No direct head‑to‑head microsomal half‑life data are available for 2,6‑bis(difluoromethoxy)benzo[d]oxazole vs. its 2,6‑dimethoxy analog; the inference is drawn from well‑established fluorinated‑isostere principles.

Metabolic Stability
Class-level inference
–OCF₂H reduces reactive metabolite formation vs –OCH₃ (PDE4 inhibitor data)
May reduce oxidative metabolism risk
No direct microsomal data for bis‑OCF₂H analog
Metabolic stability Drug discovery In vitro ADME

Lipophilicity Modulation by –OCF2H

The –OCF2H group increases lipophilicity by approximately +0.3 to +0.5 log units relative to –OCH3 [1]. For 2,6‑bis(difluoromethoxy)benzo[d]oxazole, the cumulative effect of two –OCF2H groups is expected to raise logP by roughly +0.6 to +1.0 compared to 2,6‑dimethoxybenzo[d]oxazole. This prediction is consistent with the measured ALogP of 3.14 for the mono‑iodo analog 5‑(difluoromethoxy)‑2‑iodo‑1,3‑benzoxazole [2]. Adjusting for the iodine substituent, the estimated logP of the bis‑OCF2H compound falls in the 2.0–2.5 range, compared to an estimated 1.0–1.5 for the bis‑OCH3 variant.

Lipophilicity Modulation
Predicted
Estimated ΔlogP: +0.6 to +1.0 vs bis‑OCH₃ analog
Higher lipophilicity may affect solubility/permeability balance
Predicted values; experimental logP not available
Lipophilicity Physicochemical properties Drug-likeness

Hydrogen‑Bond Donor: –OCF2H vs. –OCH3

The difluoromethoxy proton (pKa ≈ 12–13) can engage as a weak hydrogen‑bond donor, whereas the methoxy group is exclusively a hydrogen‑bond acceptor [1]. In 2,6‑bis(difluoromethoxy)benzo[d]oxazole, two such donor sites are present, potentially enabling bifurcated H‑bond interactions with protein targets that are inaccessible to the 2,6‑dimethoxy analog. This property has been exploited in factor Xa inhibitors where –OCF2H forms a key H‑bond with the protein backbone [1].

H‑Bond Donor
Class-level inference
Target: 2 donors (–OCF₂H). Comparator: 0 donors (–OCH₃). +2 donors, pKₐ ~12–13
May enable unique target interactions
Class-level property; target‑specific binding data required
Hydrogen bonding Molecular recognition Structure-based design

CYP Inhibition Profile: Benzoxazole Class

A structurally related benzoxazole derivative (CHEMBL4063471) showed the following CYP inhibition profile in recombinant human enzyme assays: CYP3A4 IC50 = 53,000 nM, CYP2D6 IC50 = 1,100 nM, and CYP1B1 IC50 = 19 nM [1]. This profile indicates low risk for CYP3A4/2D6‑mediated drug‑drug interactions but notable CYP1B1 inhibition. Although data are for a mono‑OCF2H analog, the benzoxazole core with –OCF2H substitution is the primary determinant of this profile. No direct CYP data exist for 2,6‑bis(difluoromethoxy)benzo[d]oxazole; the second –OCF2H group may modulate potency but is unlikely to reverse the selectivity trend.

CYP Inhibition
Class-level inference
CHEMBL4063471 (mono‑OCF₂H): CYP1B1 IC₅₀ 19 nM
Potential CYP1B1 liability; requires verification
Class inference; bis‑OCF₂H modulation unknown
CYP inhibition Drug-drug interaction ADME-Tox

2,6-Bis(difluoromethoxy)benzo[d]oxazole: Procurement & Applications


Medicinal Chemistry: –OCF2H as a Stable Building Block

When a project requires a 2,6‑disubstituted benzoxazole core with enhanced metabolic stability, 2,6‑bis(difluoromethoxy)benzo[d]oxazole serves as a key intermediate. The –OCF2H groups resist O‑demethylation, a common metabolic liability of –OCH3 , and offer a higher logP for membrane permeability. The additional H‑bond donor capacity of –OCF2H [1] can be exploited to gain affinity or selectivity in target‑based design.

Chemical Biology: Probe Design with –OCF2H

The bis‑OCF2H benzoxazole scaffold provides two weak H‑bond donors that can mimic hydroxyl or amide interactions in biological systems. This property, combined with the electron‑withdrawing character of fluorine, makes the compound suitable for designing chemical probes where occupancy of a specific H‑bond network is critical for target engagement [1].

Materials Science: Fluorinated Polymer & Semiconductor Synthesis

Benzobisoxazoles are established building blocks for organic semiconductors due to their electron‑deficient nature and rigid planar structure [2]. 2,6‑Bis(difluoromethoxy)benzo[d]oxazole can be used as a monomer precursor for conjugated materials, where the –OCF2H groups may tune the HOMO/LUMO energy levels and improve oxidative stability compared to non‑fluorinated analogs [3].

ADME‑Tox: CYP1B1 Inhibition Studies

Based on class‑level CYP inhibition data, benzoxazole derivatives bearing –OCF2H show selective CYP1B1 inhibition (IC50 = 19 nM) [4]. 2,6‑Bis(difluoromethoxy)benzo[d]oxazole can be employed as a tool compound to validate CYP1B1‑mediated metabolism pathways or as a starting point for developing selective CYP1B1 inhibitors for oncology research.

Application
Selection Property
Validation Focus
Medicinal Chemistry – Stable Building Block
Dual –OCF₂H for metabolic stability and logP tuning
LogP, solubility, microsomal stability
Chemical Biology – Probe Design
H‑bond donor capacity from –OCF₂H
Target engagement and selectivity assays
Materials Science – Semiconductor Precursor
Electron‑deficient benzoxazole core
HOMO/LUMO tuning and oxidative stability
ADME‑Tox – CYP1B1 Studies
CYP inhibition fingerprint (class‑level)
CYP isoform selectivity and DDI risk assessment
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